alpha-Methyl-DL-phenylalanine
Overview
Description
Alpha-Methyl-DL-phenylalanine is a monocarboxylic acid and a member of benzenes . It is also known by other synonyms such as 2-amino-2-methyl-3-phenylpropanoic acid, alpha-Methylphenylalanine, and 2-Amino-2-methyl-3-phenylpropionic acid .
Molecular Structure Analysis
The molecular formula of alpha-Methyl-DL-phenylalanine is C10H13NO2 . The InChI representation is InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) . The Canonical SMILES representation is CC(CC1=CC=CC=C1)(C(=O)O)N .Physical And Chemical Properties Analysis
The molecular weight of alpha-Methyl-DL-phenylalanine is 179.22 g/mol . The compound is air sensitive and should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Alpha-Methyl-DL-phenylalanine is a potent inhibitor of the decarboxylation of 3,4-dihydroxyphenylalanine in vitro and in vivo. It decreases the pharmacological actions of 3,4-dihydroxyphenylalanine and 5-hydroxytryptophan, as well as reduces serotonin levels in the brains of mice. It also lowers blood pressure in hypertensive patients when administered in doses of 1.0–6.0 gm/day, along with a transient sedative effect (Goldberg, Dacosta, & Ozaki, 1960).
Alpha-Methyl-DL-phenylalanine has been found to effectively inhibit aromatic amino acid decarboxylation in humans. The reduced formation of serotonin, tryptamine, and tyramine from precursor amino acids is associated with lowering blood pressure in hypertensive patients and a transient sedative effect (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).
Alpha-Methyl-DL-phenylalanine plays a role in the biosynthesis of phytoquinones in plants. It has been shown that the nucleus and one nuclear methyl group of compounds like plastoquinone and gamma-tocopherol are formed from either exogenous phenylalanine or exogenous tyrosine, with alpha-Methyl-DL-phenylalanine involved in these processes (Whistance & Threlfall, 1968).
In medical applications, alpha-Methyl-DL-phenylalanine has been used to reduce the urinary excretion of serotonin in carcinoid patients, demonstrating its potential in therapeutic applications for conditions involving excessive serotonin production (Sjoerdsma, Oates, Zaltzman, & Udenfriend, 1960).
Alpha-Methyl-DL-phenylalanine has been compared with p-chlorophenylalanine as inducers of chronic hyperphenylalaninemia in developing rats. It has been found to be a potent suppressor of hepatic phenylalanine hydroxylase activity in vivo, and is considered a suitable model for studying human diseases like phenylketonuria (Delvalle, Dienel, & Greengard, 1978).
properties
IUPAC Name |
2-amino-2-methyl-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWVAAEQCNGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312866 | |
Record name | DL-α-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | alpha-Methylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
alpha-Methyl-DL-phenylalanine | |
CAS RN |
1132-26-9, 4415-69-4 | |
Record name | DL-α-Methylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methyl-DL-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Methylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1132-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-α-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-METHYL-DL-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67265D2JSG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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